Sarracine N-oxide
Overview
Description
Sarracine N-oxide is a natural product derived from the plant genus Senecio, belonging to the Asteraceae family . It is a pyrrolizidine alkaloid with the chemical formula C18H27NO6 and a molecular weight of 353.41 g/mol . This compound is known for its diverse biological activities and has been the subject of various scientific studies.
Mechanism of Action
Target of Action
Sarracine N-oxide is a natural product of Senecio, Asteraceae
Mode of Action
It is known that n-oxides, in general, are important as pharmacological or toxicological agents, eg, in the groups of alkaloids, chemotherapeutics, antibiotics, psychotropic drugs, methemoglobin forming compounds, and carcinogenic agents
Biochemical Pathways
This compound is a type of pyrrolizidine alkaloid (PA). The biosynthesis of PAs involves the synthesis of the first specific intermediate by homospermidine synthase . This central PA backbone structure, such as senecionine N-oxide, is modified via specific one- or two-step reactions such as hydroxylations, epoxidations, or O-acetylations . .
Result of Action
It is known that on catalytic hydrogenation, sarracine and this compound gave tetrahydrosarracine, which on hydrolysis gave angelic acid and 2-methylbutyric acid
Action Environment
It is known that environmental factors can significantly influence the action of other n-oxides
Biochemical Analysis
Biochemical Properties
Sarracine N-oxide, like other pyrrolizidine alkaloids, is involved in a series of biochemical reactions. The central structure of these alkaloids, such as this compound, is modified via specific one- or two-step reactions such as hydroxylations, epoxidations, or O-acetylations . This process results in a complex array of structurally related substances .
Molecular Mechanism
It is known that the modification of the central structure of pyrrolizidine alkaloids, such as this compound, involves specific one- or two-step reactions such as hydroxylations, epoxidations, or O-acetylations . These reactions likely play a key role in the molecular mechanism of this compound.
Metabolic Pathways
This compound is part of the metabolic pathways of pyrrolizidine alkaloids. These pathways are highly conserved, but the diversification of secondarily derived pyrrolizidine alkaloids like this compound is extremely plastic .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sarracine N-oxide can be synthesized through the oxidation of tertiary amines. Common oxidizing agents include trifluoroperacetic acid and methyltrioxorhenium (VII) . The general procedure involves the use of a catalyst such as methyltrioxorhenium in methanol, with urea hydrogen peroxide as the oxidant. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the roots of Senecio species. The extraction process includes solvent extraction followed by chromatographic purification to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions: Sarracine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form hydroxylamines and nitrones.
Reduction: It can be reduced using carbon-supported molybdenum-dioxo catalysts in the presence of alcohols.
Substitution: The compound can participate in substitution reactions, particularly involving its esterified, allylic amino-alcohol moiety.
Common Reagents and Conditions:
Oxidation: Trifluoroperacetic acid, methyltrioxorhenium, and urea hydrogen peroxide.
Reduction: Carbon-supported molybdenum-dioxo catalysts and benzyl alcohol.
Major Products:
Oxidation: Hydroxylamines and nitrones.
Reduction: Reduced forms of this compound.
Scientific Research Applications
Sarracine N-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the study of pyrrolizidine alkaloids.
Biology: The compound is studied for its role in plant defense mechanisms against herbivores.
Industry: It is used in the development of natural product-based pesticides and pharmaceuticals.
Comparison with Similar Compounds
Sarracine N-oxide is part of a series of structurally related pyrrolizidine alkaloids, including:
- Punctanecine (CAS#145204-91-7)
- Sarracine (CAS#2492-09-3)
- Neosarracine (CAS#136173-26-7)
- Racemodine (CAS#147554-28-7)
- Neosarranicine (CAS#136173-27-8)
- Sarranicine (CAS#136173-25-6)
- Scorpioidine (CAS#80405-18-1)
- 7-Acetylscorpioidine (CAS#80405-17-0)
- Anadoline N-oxide (CAS#28513-29-3)
Uniqueness: this compound is unique due to its specific esterified, allylic amino-alcohol structure, which contributes to its distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
[7-[(E)-2-methylbut-2-enoyl]oxy-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (E)-2-(hydroxymethyl)but-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6/c1-4-12(3)17(21)25-15-7-9-19(23)8-6-14(16(15)19)11-24-18(22)13(5-2)10-20/h4-5,14-16,20H,6-11H2,1-3H3/b12-4+,13-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIDVKVQYZTVRF-QGVJZHQLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC[N+]2(C1C(CC2)COC(=O)C(=CC)CO)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1CC[N+]2(C1C(CC2)COC(=O)/C(=C/C)/CO)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420997 | |
Record name | SARRACINE N-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19038-27-8 | |
Record name | SARRACINE N-OXIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30623 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | SARRACINE N-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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